4-(3-Methoxyphenoxy)benzoic Acid (CAS 50793-31-2): A Comprehensive Technical Guide for Drug Discovery
4-(3-Methoxyphenoxy)benzoic Acid (CAS 50793-31-2): A Comprehensive Technical Guide for Drug Discovery
Executive Summary
In the dynamic landscape of medicinal chemistry and rational drug design, diaryl ethers represent a privileged structural motif. 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2) is a high-value pharmaceutical building block[1]. Characterized by its conformational flexibility and dual-functional nature—an electrostatic carboxylic acid anchor paired with a lipophilic, sterically tuned methoxy-substituted aromatic ring—this intermediate is critical for synthesizing advanced therapeutics, including anti-inflammatory agents, nuclear receptor ligands, and enzyme inhibitors[2].
This whitepaper provides an in-depth technical analysis of 4-(3-methoxyphenoxy)benzoic acid, detailing its physicochemical properties, validated synthetic protocols, and structural utility in modern drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-(3-methoxyphenoxy)benzoic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The diaryl ether linkage introduces an approximate 120° bond angle, forcing the two aromatic rings into a non-planar "butterfly" conformation that is highly favorable for binding into deep hydrophobic target pockets[3].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(3-methoxyphenoxy)benzoic acid |
| CAS Registry Number | 50793-31-2[1] |
| Molecular Formula | C14H12O4[1] |
| Molecular Weight | 244.24 g/mol [1] |
| Appearance | White to off-white crystalline powder (typical for phenoxybenzoic acids)[2] |
| Structural Features | Diaryl ether core, meta-methoxy substitution, para-carboxylic acid |
| Solubility | Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in water |
Synthetic Methodologies: The Ullmann Diaryl Ether Coupling
The most robust and scalable method for synthesizing 4-(3-methoxyphenoxy)benzoic acid is the Copper-Catalyzed Ullmann Condensation . While Nucleophilic Aromatic Substitution (SNAr) is possible using 4-fluorobenzoic acid, the electron-rich nature of the ether-forming oxygen and the mild electron-withdrawing capacity of the carboxylate often necessitate the catalytic efficiency of the Ullmann reaction.
The Causality of Experimental Choices
-
Catalyst & Ligand: Copper(I) iodide (CuI) is the standard catalyst. However, unliganded CuI often leads to sluggish reactions and requires harsh temperatures (>150°C). By introducing a bidentate ligand such as 1,10-phenanthroline or N,N-dimethylglycine , the Cu(I) center is solubilized and stabilized against disproportionation to Cu(0) and Cu(II). This lowers the activation energy for the oxidative addition of the aryl halide.
-
Base Selection: Cesium carbonate ( Cs2CO3 ) or Potassium carbonate ( K2CO3 ) is utilized to deprotonate 3-methoxyphenol, generating the nucleophilic phenoxide in situ. Cs2CO3 often provides superior solubility in aprotic solvents.
-
Workup Strategy (Self-Validating): Because the product contains a carboxylic acid, it can be isolated via acid-base extraction. The crude mixture is basified to extract the product into the aqueous layer (as a carboxylate salt), leaving unreacted organic impurities behind. Subsequent acidification forces the pure product to precipitate.
Step-by-Step Protocol: Copper-Catalyzed Synthesis
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv, electrophile) and 3-methoxyphenol (1.2 equiv, nucleophile).
-
Catalyst Loading: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
-
Base Addition: Add finely powdered Cs2CO3 (2.5 equiv). The excess base accounts for the deprotonation of both the phenol and the carboxylic acid.
-
Solvent & Degassing: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes to prevent catalyst oxidation.
-
Reaction Execution: Heat the mixture to 110°C under an argon atmosphere for 18–24 hours. Monitor completion via TLC or LC-MS.
-
Quench & Extraction: Cool to room temperature. Dilute with water and adjust the pH to ~10 using 1M NaOH. Wash the aqueous layer with Ethyl Acetate (3x) to remove unreacted 3-methoxyphenol and the ligand.
-
Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 2-3. The product, 4-(3-methoxyphenoxy)benzoic acid, will precipitate as an off-white solid.
-
Isolation: Filter the solid, wash with cold distilled water, and dry under high vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the Copper-Catalyzed Ullmann synthesis of 4-(3-methoxyphenoxy)benzoic acid.
Medicinal Chemistry & Pharmacophore Utility
Phenoxybenzoic acids are foundational in medicinal chemistry[2]. The 4-(3-methoxyphenoxy)benzoic acid scaffold is particularly valuable due to its precise spatial geometry.
Structural Advantages in Drug Design
-
Bioisosterism: The diaryl ether acts as a bioisostere for benzophenones, diphenylamines, and biphenyls, often exhibiting superior metabolic stability and improved solubility profiles.
-
Conformational Adaptation: The ether oxygen allows the two phenyl rings to rotate independently. This flexibility enables the molecule to adopt a conformation that perfectly matches the topography of target binding sites, minimizing the entropic penalty of binding.
-
Vectorized Substitution: The meta-methoxy group on the phenoxy ring projects into adjacent lipophilic sub-pockets, enhancing van der Waals interactions without causing steric clashes that a para-substitution might induce.
Target Applications
-
Nuclear Receptors (e.g., PPAR agonists): The carboxylic acid forms a critical salt bridge with polar residues (like Tyrosine and Histidine) in the ligand-binding domain, while the methoxy-substituted diaryl ether tail extends into the hydrophobic Y-shaped cavity.
-
Anti-inflammatory Agents: Phenoxybenzoic acid derivatives are heavily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors (e.g., COX-2 or EP4 antagonists)[2].
-
Matrix Metalloproteinase (MMP) Inhibitors: The scaffold serves as a rigid backbone to position zinc-binding groups (if the carboxylic acid is converted to a hydroxamic acid) at the correct distance from the active site.
Pharmacophore Binding Logic Diagram
Caption: Pharmacophore model illustrating target interactions of the diaryl ether scaffold.
Analytical Validation & Quality Control
To ensure trustworthiness and reproducibility in downstream biological assays, rigorous analytical validation of the synthesized intermediate is mandatory.
-
High-Performance Liquid Chromatography (HPLC): Purity should exceed 99.0%[4]. A standard reverse-phase C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is recommended. The diaryl ether core absorbs strongly at 254 nm and 280 nm.
-
Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
-
The carboxylic acid proton typically appears as a broad singlet far downfield ( δ ~12.8 ppm).
-
The aromatic protons of the para-substituted benzoic acid ring will present as two distinct doublets (an AA'BB' system) around δ 7.9 ppm and δ 7.0 ppm.
-
The methoxy group will appear as a sharp singlet integrating to 3 protons at δ ~3.7-3.8 ppm.
-
-
Mass Spectrometry (LC-MS, ESI-): Due to the carboxylic acid moiety, the compound ionizes exceptionally well in negative electrospray ionization mode, yielding an [M−H]− peak at m/z 243.2.
References
- ChemicalBook. (n.d.). 4-(3-methoxyphenoxy)benzoic acid | 50793-31-2.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development.
- Chem-Impex. (n.d.). 4-Phenoxybenzoic acid.
- PharmaCompass. (n.d.). 4-Phenoxy-benzoic acid - Uses, DMF, Dossier, Manufacturer, Supplier.
